2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazolidin-4-one
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Overview
Description
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a pyrazole ring, a thiazolidinone ring, and a tetrahydrofuran moiety. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazolidin-4-one typically involves multi-step reactions. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form 4-chlorophenylhydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole derivative. The pyrazole derivative is further reacted with tetrahydrofuran-2-carbaldehyde and thioglycolic acid under reflux conditions to form the final thiazolidinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole have similar structures but lack the thiazolidinone ring.
Thiazolidinone Derivatives: Compounds like 2-(4-chlorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazolidin-4-one have similar structures but lack the pyrazole ring.
Properties
Molecular Formula |
C23H22ClN3O2S |
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Molecular Weight |
440.0 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3-(oxolan-2-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22ClN3O2S/c24-17-10-8-16(9-11-17)22-20(14-27(25-22)18-5-2-1-3-6-18)23-26(21(28)15-30-23)13-19-7-4-12-29-19/h1-3,5-6,8-11,14,19,23H,4,7,12-13,15H2 |
InChI Key |
HKUHKRJFLLZKRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(SCC2=O)C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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